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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound 4-(oxan-
2-yl)aniline. Due to the limited availability of comprehensive, publicly accessible experimental
data, this document presents the available mass spectrometry information and outlines
standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectra. This guide is intended to serve as a foundational resource for researchers and
professionals involved in the characterization and utilization of this compound in scientific and
drug development contexts.

Introduction

4-(oxan-2-yl)aniline, also known as 4-(tetrahydropyran-2-yl)aniline, is an aniline derivative
featuring a tetrahydropyran substituent. The characterization of such molecules is fundamental
for confirming its structure, assessing its purity, and understanding its chemical properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. While a
complete set of experimental data for this specific compound is not readily available in public
databases, this guide provides the known mass spectral data and establishes a framework for
its full spectroscopic characterization.

Spectroscopic Data
Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for 4-(oxan-2-yl)aniline

Parameter Value

lonization Mode Gas Chromatography (GC) coupled with MS

Molecular fon (M-+) Data not explicitly detailed in available public
olecular lon (M+
spectra, but expected at m/z 177.24

) Specific fragmentation pattern requires detailed
Key Fragmentation lons )
spectral analysis.

Source: SpectraBase[1]

Experimental Protocols

The following sections describe standard experimental methodologies for obtaining NMR and
IR spectra for an aniline derivative like 4-(oxan-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(oxan-2-yl)aniline in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. The choice
of solvent will depend on the solubility of the compound. Add a small amount of a reference
standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for protons.

o Data Acquisition: Acquire the 'H NMR spectrum at room temperature. Standard acquisition
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
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spectral width covering the expected chemical shift range for aromatic and aliphatic protons
(typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals to determine the relative number of protons
and analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the
connectivity of the protons.

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of 4-(oxan-2-yl)aniline in 0.5-0.7 mL of a deuterated solvent.

e Instrumentation: Use an NMR spectrometer equipped for 13C detection, with the same or
similar field strength as for *H NMR.

» Data Acquisition: Acquire the 13C NMR spectrum, often with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is typically
required compared to *H NMR due to the lower natural abundance of the 13C isotope. The
spectral width should encompass the expected range for aromatic and aliphatic carbons
(typically 0-200 ppm).

o Data Processing: Process the data similarly to the *H NMR spectrum. The chemical shifts of
the carbon signals provide information about the electronic environment of each carbon
atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

o Sample Preparation: Place a small amount of the solid 4-(oxan-2-yl)aniline sample directly
onto the ATR crystal. Ensure good contact between the sample and the crystal by applying
pressure with the built-in clamp.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.
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o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal should be recorded first and automatically

subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 4-(oxan-2-yl)aniline, such as N-H stretches of the amine, C-H stretches of
the aromatic and aliphatic parts, C=C stretches of the aromatic ring, and C-O stretches of the

oxane ring.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 4-(oxan-2-yl)aniline, from sample acquisition to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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